molecular formula C19H23N3O2 B2935822 1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-phenoxypropan-1-one CAS No. 2320887-62-3

1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-phenoxypropan-1-one

Cat. No.: B2935822
CAS No.: 2320887-62-3
M. Wt: 325.412
InChI Key: YXSLEDNIVWOQFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-phenoxypropan-1-one is a useful research compound. Its molecular formula is C19H23N3O2 and its molecular weight is 325.412. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary targets of this compound are Janus kinases (JAKs) , specifically JAK1 and TYK2 . JAKs are important regulators of intracellular responses triggered by many key proinflammatory cytokines and are clinically validated therapeutic targets for treating various autoimmune diseases .

Mode of Action

This compound is a highly potent and selective inhibitor of JAK1 and TYK2 . It achieves selectivity for both JAK1 and TYK2 while sparing JAK2 and JAK3 . The compound binds to the JAK1 and TYK2 proteins, inhibiting their activity and thus disrupting the signaling pathways they regulate .

Biochemical Pathways

The inhibition of JAK1 and TYK2 affects the IL-12 and IL-23 signaling pathways , which have been shown to be involved in the pathogenesis of multiple inflammatory and autoimmune diseases . By inhibiting these pathways, the compound can reduce inflammation and other symptoms associated with these diseases .

Pharmacokinetics

The compound is orally bioavailable, indicating that it can be effectively absorbed from the gastrointestinal tract . .

Result of Action

The inhibition of JAK1 and TYK2 results in a significant reduction in inflammation and other symptoms of autoimmune diseases . For example, it has been shown to inhibit inflammation, bone resorption, splenomegaly, and body weight change in animal models of arthritis .

Action Environment

The efficacy of the compound can be influenced by various environmental factors. For instance, the unique structure of the skin can limit the efficacy of JAK inhibitors when applied topically . .

Biochemical Analysis

Biochemical Properties

The compound 1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-phenoxypropan-1-one has been identified as a potent and selective JAK1/TYK2 inhibitor . It interacts with these enzymes, inhibiting their activity and thus playing a significant role in biochemical reactions . The nature of these interactions is characterized by the compound’s high selectivity for both JAK1 and TYK2, while sparing other kinases .

Cellular Effects

In cellular contexts, this compound exhibits potent activity for JAK1-mediated IL-6 signaling . It influences cell function by modulating cell signaling pathways, particularly those involving proinflammatory cytokines . This modulation can impact gene expression and cellular metabolism, contributing to the compound’s potential therapeutic effects .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with the JH2 regulatory domain of the TYK2 protein . This binding inhibits the activation of TYK2 kinase, leading to changes in gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

It has been observed to demonstrate dose-dependent efficacy in animal models , suggesting that its effects may change over time.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage . For instance, oral administration of the compound demonstrated dose-dependent efficacy in rat adjuvant-induced arthritis models .

Metabolic Pathways

Given its role as a JAK1/TYK2 inhibitor, it likely interacts with enzymes and cofactors involved in the JAK-STAT signaling pathway .

Subcellular Localization

Given its role as a JAK1/TYK2 inhibitor, it likely localizes to areas of the cell where these enzymes are present .

Properties

IUPAC Name

2-phenoxy-1-(3-pyrazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2/c1-14(24-18-6-3-2-4-7-18)19(23)22-15-8-9-16(22)13-17(12-15)21-11-5-10-20-21/h2-7,10-11,14-17H,8-9,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXSLEDNIVWOQFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1C2CCC1CC(C2)N3C=CC=N3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.